Another potential application could be in the field of therapeutics . D-Amino acids (D-AAs), which are similar to the compound , have been widely reported for their versatile roles in foods, diseases, and organisms . Over the past few decades, increasing data has revealed that D-AAs have great potential in treating disease . They also showed overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, it can effectively restrain the growth of cancer cells .
4-(Dimethyl-13C 2-amino)antipyrine is a derivative of antipyrine, a well-known pyrazolone compound. This specific compound features a dimethyl group and a carbon isotope (^13C) at the amino position, which can be crucial for tracing and understanding metabolic pathways in biological systems. The molecular formula for 4-(dimethyl-13C 2-amino)antipyrine is C13H17N3O, and its structure includes a pyrazolone ring, contributing to its chemical reactivity and biological activity.
The mechanism of action would depend on the specific application of the compound. Phenylpyrazolones can exhibit various biological activities, including analgesic (pain-relieving) and antipyretic (fever-reducing) properties []. However, the specific mechanism for this compound with the ¹¹³C isotope cannot be determined without further information.
The chemical behavior of 4-(dimethyl-13C 2-amino)antipyrine is primarily influenced by its functional groups. It can participate in various reactions typical for amino compounds, such as:
These reactions are essential for synthesizing more complex molecules and understanding its reactivity in biological systems.
4-(Dimethyl-13C 2-amino)antipyrine exhibits notable biological activities, primarily due to its structural similarity to other antipyrine derivatives. Research indicates that antipyrine compounds generally possess:
The unique isotopic labeling with ^13C may also allow for advanced studies in pharmacokinetics and metabolism.
The synthesis of 4-(dimethyl-13C 2-amino)antipyrine typically involves:
One example includes the use of three-component reactions involving aromatic aldehydes and catalysts like fluorite to enhance yields significantly .
4-(Dimethyl-13C 2-amino)antipyrine has various applications, including:
Interaction studies involving 4-(dimethyl-13C 2-amino)antipyrine focus on its pharmacodynamics and pharmacokinetics. These studies often explore:
Such investigations are crucial for developing new therapeutic agents based on this compound.
Several compounds share structural similarities with 4-(dimethyl-13C 2-amino)antipyrine. Notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Aminoantipyrine | Contains an amino group at the same position | Known for analgesic properties |
Aminopyrine | Similar pyrazolone structure | Historically used as an analgesic and antipyretic |
Metamizole (Dipyrone) | Contains two pyrazolone rings | Potent analgesic effects with fewer side effects |
The incorporation of the ^13C isotope distinguishes 4-(dimethyl-13C 2-amino)antipyrine from its analogs, allowing for advanced studies in metabolic tracking that are not possible with non-labeled compounds. This feature enhances its utility in pharmacological research and drug development, providing insights into drug behavior within biological systems that are critical for optimizing therapeutic efficacy.
Irritant